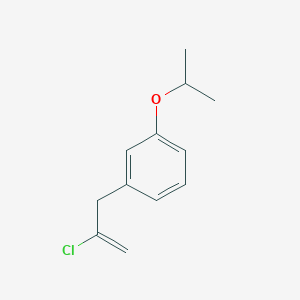

2-Chloro-3-(3-iso-propoxyphenyl)-1-propene

Description

2-Chloro-3-(3-iso-propoxyphenyl)-1-propene is an organochlorine compound featuring a propene backbone substituted with a chlorine atom at position 2 and a 3-iso-propoxyphenyl group at position 2. The iso-propoxy group (-OCH(CH₃)₂) introduces steric bulk and electron-donating effects, distinguishing it from halogenated derivatives discussed in the literature .

Properties

IUPAC Name |

1-(2-chloroprop-2-enyl)-3-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-9(2)14-12-6-4-5-11(8-12)7-10(3)13/h4-6,8-9H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBRAKUEOUKAHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CC(=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-iso-propoxyphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the reaction of 3-iso-propoxyphenyl magnesium bromide with 2-chloropropene under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then refluxed for several hours, followed by purification through distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-3-(3-iso-propoxyphenyl)-1-propene may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-iso-propoxyphenyl)-1-propene undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of various derivatives.

Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alkane.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Substitution: Formation of 3-(3-iso-propoxyphenyl)-1-propene derivatives.

Oxidation: Formation of epoxides or alcohols.

Reduction: Formation of 3-(3-iso-propoxyphenyl)propane.

Scientific Research Applications

2-Chloro-3-(3-iso-propoxyphenyl)-1-propene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-iso-propoxyphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecules’ structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities but differ in substituent type, position, and electronic effects:

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | XLogP3 |

|---|---|---|---|---|---|

| 2-Chloro-3-(2-isopropylphenyl)-1-propene | 951890-53-2 | 2-isopropylphenyl | C₁₂H₁₅Cl | 194.7 | ~4.1* |

| 2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene | 951888-73-6 | 3-chloro-5-fluorophenyl | C₉H₇Cl₂F | 205.05 | 4.1 |

| 2-Chloro-3-(3-chloro-4-fluorophenyl)-1-propene | 951888-14-5 | 3-chloro-4-fluorophenyl | C₉H₇Cl₂F | 205.05 | N/A |

| 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene | 951894-39-6 | 2-chloro-4-fluorophenyl | C₉H₇Cl₂F | 205.05 | N/A |

Key Observations :

- Substituent Position : The position of substituents on the phenyl ring significantly impacts electronic and steric properties. For example, 3-substituted derivatives (e.g., 3-iso-propoxyphenyl) exhibit different reactivity compared to 2- or 4-substituted analogs due to resonance and inductive effects .

- Halogenation : Chloro and fluoro substituents increase polarity and electron-withdrawing effects, enhancing solubility in polar solvents compared to the electron-donating iso-propoxy group. This is reflected in lower XLogP3 values for halogenated analogs (~4.1) versus estimated higher lipophilicity for the iso-propoxy derivative .

- Molecular Weight : Halogenated analogs (e.g., C₉H₇Cl₂F) have lower molecular weights (~205 g/mol) compared to the iso-propoxy derivative (estimated ~220–230 g/mol due to the larger -OCH(CH₃)₂ group) .

Thermodynamic and Phase Behavior

While direct phase equilibrium data for 2-Chloro-3-(3-iso-propoxyphenyl)-1-propene are unavailable, studies on structurally related sulfur-containing compounds (e.g., 1-propanethiol and 1-butanethiol with methane) highlight methodologies applicable to analogous systems:

- Vapor-Liquid Equilibrium (VLE) : The Cubic-Plus-Association (CPA) equation of state (EoS) effectively models phase behavior in ternary systems (e.g., sulfur compounds + hydrocarbons) at high pressures (up to 9 MPa) and temperatures (303–368 K). Similar modeling could predict the phase behavior of the target compound .

- Solubility Trends : Increased pressure and temperature enhance methane solubility in liquid phases of sulfur-containing analogs. By analogy, 2-Chloro-3-(3-iso-propoxyphenyl)-1-propene may exhibit similar pressure-dependent solubility in hydrocarbon-rich phases .

Biological Activity

2-Chloro-3-(3-iso-propoxyphenyl)-1-propene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

2-Chloro-3-(3-iso-propoxyphenyl)-1-propene is characterized by its unique structural features, which include a chloro substituent and an iso-propoxyphenyl group. These characteristics may influence its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to 2-Chloro-3-(3-iso-propoxyphenyl)-1-propene exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth through various mechanisms, such as disrupting cell wall synthesis or interfering with metabolic pathways.

Antioxidant Activity

Antioxidant activity is another significant aspect of the biological profile of this compound. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases. The presence of phenolic groups in the structure enhances its ability to scavenge free radicals.

The mechanism by which 2-Chloro-3-(3-iso-propoxyphenyl)-1-propene exerts its biological effects primarily involves its interaction with cellular components. The chloro group may facilitate nucleophilic attacks on biomolecules, leading to alterations in cellular signaling pathways and metabolic processes.

Study on Antimicrobial Efficacy

A study conducted on a series of chloroalkenes demonstrated that 2-Chloro-3-(3-iso-propoxyphenyl)-1-propene exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) |

|---|---|

| 2-Chloro-3-(3-iso-propoxyphenyl)-1-propene | 32 |

| Control (Standard Antibiotic) | 16 |

Research on Antioxidant Potential

In a comparative analysis of antioxidant activities using DPPH radical scavenging assays, 2-Chloro-3-(3-iso-propoxyphenyl)-1-propene showed promising results, indicating its potential as an antioxidant.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 2-Chloro-3-(3-iso-propoxyphenyl)-1-propene | 58 |

| Ascorbic Acid (Control) | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.